molecular formula C10H9NO4 B180080 6-Methoxy-7-nitro-1-indanone CAS No. 196597-96-3

6-Methoxy-7-nitro-1-indanone

Cat. No. B180080
M. Wt: 207.18 g/mol
InChI Key: VJEWECISSPCJAV-UHFFFAOYSA-N
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Description

6-Methoxy-7-nitro-1-indanone is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 .


Synthesis Analysis

The synthesis of 6-Methoxy-7-nitro-1-indanone involves several steps. The Nazarov reaction of chalcone in the presence of trifluoroacetic acid yields 6-methoxy-3-phenyl-1-indanone . The reaction with bromine in diethyl ether then gives 2-bromo-6-methoxy-3-phenyl-1-indanone .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-7-nitro-1-indanone consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The compound has a complex structure with several functional groups, including a methoxy group, a nitro group, and a carbonyl group.


Physical And Chemical Properties Analysis

6-Methoxy-7-nitro-1-indanone has a density of 1.4±0.1 g/cm3, a boiling point of 397.7±42.0 °C at 760 mmHg, and a flash point of 200.5±29.9 °C . It has a molar refractivity of 51.8±0.3 cm3, a polar surface area of 72 Å2, and a molar volume of 150.9±3.0 cm3 .

Scientific Research Applications

  • Microbiological Transformations

    A study by Wieglepp, Hoyer, and Kieslich (1973) investigated the microbiological transformation of a related compound, 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone, by several microorganisms. This research highlights the potential of microorganisms in chemically modifying compounds like 6-Methoxy-7-nitro-1-indanone, which could have implications in pharmaceutical and biotechnological applications (Wieglepp, Hoyer, & Kieslich, 1973).

  • Organic Synthesis

    Lee et al. (2001) described the Beckmann Rearrangements of 1-Indanone Oxime Derivatives, including 6-nitro-1-indanones, using aluminum chloride. This study provides insights into synthetic routes that could be relevant for 6-Methoxy-7-nitro-1-indanone, particularly in the context of producing complex organic molecules for pharmaceutical purposes (Lee et al., 2001).

  • Energetic Characterization in Biomass Degradation

    Silva, Lima, and da Silva (2018) conducted an energetic study of various indanone derivatives, including 6-methoxy-1-indanone, using calorimetric techniques and computational methodologies. Their work on the enthalpic properties of these compounds could be relevant for understanding the energetic aspects of 6-Methoxy-7-nitro-1-indanone in biomass degradation processes (Silva, Lima, & da Silva, 2018).

  • Mutagenicity Studies

    Bideau, Cotrait, Buisson, and Demerseman (1993) investigated the structure of 6-methoxy-2-nitronaphtho[1,8-bc]pyran, a compound structurally related to 6-Methoxy-7-nitro-1-indanone. Their study provides insights into the mutagenic properties of nitro compounds, which can be essential for understanding the biological and environmental impacts of 6-Methoxy-7-nitro-1-indanone (Bideau, Cotrait, Buisson, & Demerseman, 1993).

  • Synthetic Routes to Ninhydrins

    Heffner and Joullié (1991) described synthetic routes to 5-methoxyninhydrin, starting from 6-methoxy-1-indanone. This study is relevant for understanding the synthetic applications of 6-Methoxy-7-nitro-1-indanone in producing ninhydrin derivatives, which are important in analytical chemistry (Heffner & Joullié, 1991).

Safety And Hazards

6-Methoxy-7-nitro-1-indanone may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-methoxy-7-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-8-5-3-6-2-4-7(12)9(6)10(8)11(13)14/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEWECISSPCJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472847
Record name 6-Methoxy-7-nitro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-7-nitro-1-indanone

CAS RN

196597-96-3
Record name 6-Methoxy-7-nitro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-1-indanone (30.0 g, 185 mmol.) in conc. sulfuric acid (130 mL) was added a solution of potassium nitrate (24.3 g, 0.24 mol.) in conc. sulfuric acid (100 mL), while maintaining the inner temperature below 0° C. The mixture was stirred for 20 minutes at the same temperature, which was then poured into ice-water, followed by extraction with ethyl acetate. The extract solution was washed with water and an aqueous solution of sodium hydrogencarbonate, which was then dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The residue was recrystallized from ethyl acetate/hexane to afford the title compound (yield 21.7 g, 58%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Uchikawa, K Fukatsu, R Tokunoh… - Journal of medicinal …, 2002 - ACS Publications
… 6-Methoxy-7-nitro-1-indanone (38). A solution of potassium nitrate (24.3 g, 0.240 mol) in concentrated sulfuric acid (100 mL) was added slowly to a solution of 23 (30.0 g, 0.185 mol) in …
Number of citations: 177 pubs.acs.org

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